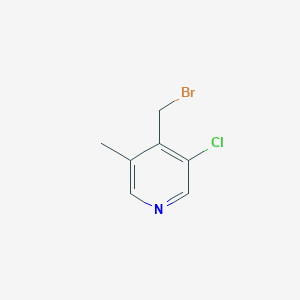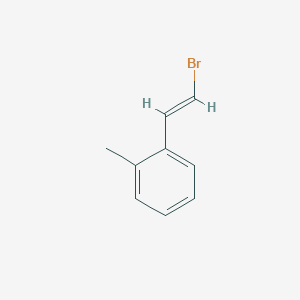
1-(2-Bromoethenyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Bromoethenyl)-2-methylbenzene can be achieved through several methods:
Radical Bromination: One common method involves the bromination of 2-methylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 2-methylstyrene using bromine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Bromoethenyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. For example, treatment with sodium methoxide can lead to the formation of 2-methylstyrene.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using hydrogen in the presence of a palladium catalyst, leading to the formation of 2-methylstyrene.
Scientific Research Applications
1-(2-Bromoethenyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various substituted styrenes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethenyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. Additionally, the vinyl group can participate in various addition reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
1-(2-Bromoethenyl)-2-methylbenzene can be compared with other similar compounds such as:
Styrene: Unlike styrene, this compound contains a bromine atom, which enhances its reactivity in substitution reactions.
2-Methylstyrene: The presence of the bromine atom in this compound makes it more reactive compared to 2-methylstyrene.
β-Bromostyrene: This compound is similar to this compound but lacks the methyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
JMWRLLGTPODZBM-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/Br |
Canonical SMILES |
CC1=CC=CC=C1C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


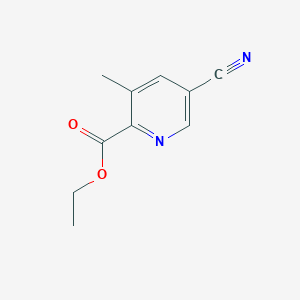
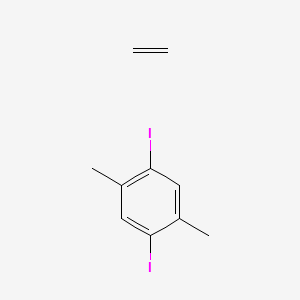
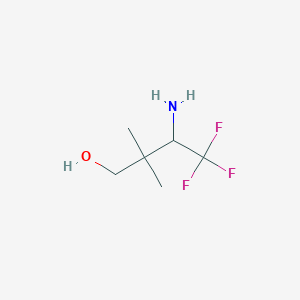

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
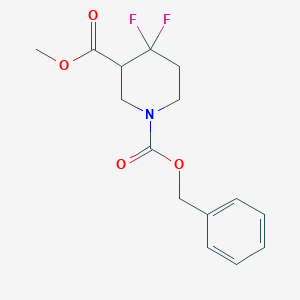
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
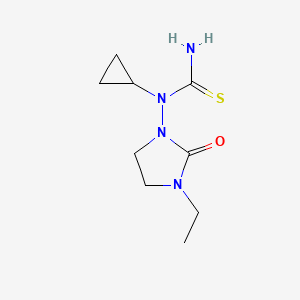
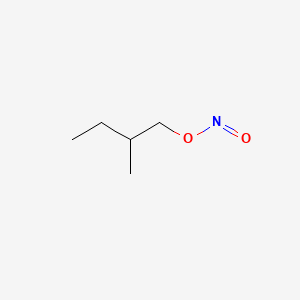
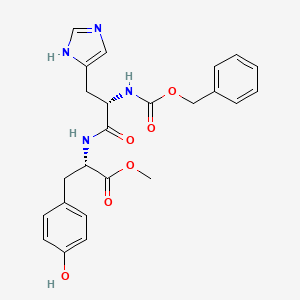
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
